molecular formula C8H8N4O2 B14808748 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14808748
M. Wt: 192.17 g/mol
InChI Key: JMPFPVKOEGKQES-UHFFFAOYSA-N
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Description

5-Amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure is a privileged pharmacophore in the design of novel therapeutic agents, particularly in oncology . Compounds based on the pyrido[2,3-d]pyrimidine skeleton have demonstrated potent biological activities, serving as inhibitors for critical enzymatic targets . These include various protein kinases such as the Epidermal Growth Factor Receptor (EGFR) , cyclin-dependent kinases (CDK4/6) , and the mammalian target of rapamycin (mTOR) . The mechanism of action typically involves competitive binding at the enzyme's ATP-binding site, disrupting signal transduction pathways that drive cell proliferation and survival in cancers . Beyond oncology, this scaffold shows promise in infectious disease research, with some derivatives exhibiting antibacterial efficacy against strains like E. coli and S. aureus . The presence of the amino group at the 5-position provides a key synthetic handle for further functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H2,9,10)(H,11,13,14)

InChI Key

JMPFPVKOEGKQES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Cyclization of 5-Acetyl-4-Aminopyrimidine Derivatives

A widely documented method involves the cyclization of 5-acetyl-4-aminopyrimidine precursors. For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions yields the target compound. The reaction proceeds via nucleophilic substitution, where the methylsulfanyl group is replaced by an oxygen atom, followed by intramolecular cyclization to form the pyrido[2,3-d]pyrimidine scaffold.

Reaction Conditions:

  • Temperature: 100–110°C (reflux)
  • Solvent: Butanol
  • Catalyst: Sodium methoxide (1.5 equiv)
  • Yield: 68–72%

This method is favored for its simplicity and high yield, though scalability is limited by the use of butanol, which poses challenges in large-scale solvent recovery.

Vilsmeier-Haack Reaction for Pyridine Ring Formation

The Vilsmeier-Haack reaction offers an alternative route by constructing the pyridine ring directly. As reported in a 2014 study, 1,3-disubstituted-6-aminouracils are treated with the Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide). Subsequent hydrolysis and cyclization with cyanoacetamide in ethanol yield the pyrido[2,3-d]pyrimidine core.

Key Steps:

  • Vilsmeier Reagent Preparation: POCl₃ (2.0 equiv) in DMF at 0°C.
  • Cyclization: Stirring at room temperature for 30 minutes, followed by evaporation and treatment with triethylamine and cyanoacetamide.
  • Hydrolysis: Controlled addition of water to isolate intermediates.

Yield: 40–53% (dependent on uracil substitution).
This method is advantageous for introducing diverse substituents but requires precise control over hydrolysis conditions to avoid byproducts.

Alkylation and Subsequent Cyclization

Alkylation of uracil derivatives followed by cyclization represents another viable pathway. For example, 6-aminouracil is alkylated with ethyl or n-propyl iodide in the presence of aqueous NaOH, forming 1,3-disubstituted intermediates. These intermediates undergo cyclization under acidic or basic conditions to yield the final product.

Optimized Parameters:

  • Alkylation Agent: Ethyl iodide (1.2 equiv)
  • Base: 15% aqueous NaOH
  • Cyclization Catalyst: Triethylamine (2.0 equiv)
  • Solvent: Ethanol

Yield: 50–60%.
This route is notable for its modularity, enabling the incorporation of alkyl groups at the N1 and N3 positions.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the aforementioned methods:

Method Yield Scalability Key Advantages Limitations
Cyclization in BuOH 68–72% Moderate High yield, simple setup Solvent recovery challenges
Vilsmeier-Haack 40–53% Low Substituent versatility Sensitive to hydrolysis conditions
Alkylation-Cyclization 50–60% High Modular substituent introduction Requires multiple purification steps

Industrial Production Considerations

While laboratory-scale syntheses are well-established, industrial production demands optimization for cost and sustainability. Continuous flow reactors have been proposed to enhance cyclization efficiency, reducing reaction times by 30–40% compared to batch processes. Additionally, green chemistry principles, such as solvent recycling and catalyst reuse, are critical for minimizing environmental impact.

Case Study: A pilot-scale synthesis using continuous flow technology achieved a throughput of 1.2 kg/day with 65% yield, demonstrating feasibility for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[2,3-d]pyrimidine-dione scaffold is highly modifiable, with substituents at positions 1, 3, 5, 6, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Analogs

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5-Amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-Me, 5-NH₂ C₈H₈N₄O₂ Hypothesized enzyme inhibition (α-amylase/α-glucosidase) based on analogs
5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-Me, 5-(2-Cl-Ph) C₁₄H₁₀ClN₃O₂ Enhanced lipophilicity; potential herbicidal activity via HOMO/LUMO interactions
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-Et, 3-Et, 5-NH₂ C₁₁H₁₄N₄O₂ Increased steric bulk; possible altered binding kinetics
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-Me, 3-Me, 5-Me C₁₀H₁₁N₃O₂ Reduced polarity; applications in organic synthesis
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (unsubstituted core) No substituents C₇H₅N₃O₂ Baseline structure; used as a synthetic intermediate

Functional Comparisons

  • Analogous compounds with 5-NH₂ show moderate antimicrobial activity against P. aeruginosa (MIC < reference drugs) . Halogenated Aryl Groups (e.g., 5-(2-Cl-Ph)): Improve lipophilicity and electron-withdrawing effects, stabilizing HOMO/LUMO interactions for herbicidal activity . Alkyl Groups (1-Me, 3-Me): Increase metabolic stability but may reduce solubility. For example, 1,3-diethyl analogs exhibit altered pharmacokinetics compared to methyl derivatives .
  • Synthetic Accessibility: Multicomponent reactions (e.g., using [Et₃NH][HSO₄] catalysts) efficiently generate pyrido[2,3-d]pyrimidine-diones with diverse substituents . Substituents at position 5 (e.g., amino, chloroaryl) are introduced via condensation or nucleophilic substitution .

Frontier Molecular Orbital (FMO) Analysis

  • HOMO/LUMO Profiles: Compounds with 5-NH₂ or 5-aryl substituents exhibit HOMO localization on the pyrimidine-dione ring, facilitating electron donation to biological targets . Thieno[2,3-d]pyrimidine-dione analogs (e.g., 5-methyl-6-thiazolyl derivatives) show HOMO on the thiophene ring, enhancing antimicrobial activity via membrane interaction .

Biological Activity

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure allows it to participate in various biochemical reactions and exhibit significant biological activity, particularly in cancer therapy. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring fused with a pyrimidine ring, characterized by an amino group at the 5-position and a methyl group at the 1-position. The molecular formula is C7H8N4O2C_7H_8N_4O_2, and its structure can be represented as follows:

SMILES CN1C NC O N C O C1 O C\text{SMILES CN1C NC O N C O C1 O C}

Inhibition of Signaling Pathways

Research indicates that 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target for cancer therapies. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder tumor growth .

Target Proteins

The compound interacts with several critical proteins involved in cell signaling and proliferation:

  • Tyrosine Kinases
  • Phosphodiesterases
  • Cyclin-dependent Kinases (CDKs)
  • Mammalian Target of Rapamycin (mTOR)

These interactions suggest that the compound may have broad applications beyond oncology, potentially affecting various cellular processes such as metabolism and gene expression.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. In vitro assays reveal that it exhibits potent cytotoxic effects against various human tumor cell lines. For instance:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
  • IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong antiproliferative effects.

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses.

Study 1: Anticancer Efficacy

In a study evaluating the antitumor effects of various pyridopyrimidine derivatives, 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was found to significantly inhibit cell proliferation in multiple cancer cell lines. The study utilized MTT assays to determine cytotoxicity and reported that the compound's mechanism involved apoptosis induction through caspase activation .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms by which this compound exerts its effects. The results indicated that it effectively disrupts the PI3K/Akt/mTOR pathway by downregulating key signaling proteins involved in cell survival and proliferation. This disruption was linked to increased apoptosis rates in treated cells .

Summary of Findings

Activity TypeObservationsReference
AnticancerIC50 values in low micromolar range
AntimicrobialPotential activity against bacteria
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. Table 1: Key Reagents and Conditions

Reaction TypeReagents/ConditionsTarget ModificationYield Range
AlkylationBenzyl chloride, K₂CO₃, DMF1-Alkyl derivatives60–85%
CyclizationAmmonium acetate, acetic acid, refluxCore scaffold formation70–90%

How is structural elucidation performed for pyrido[2,3-d]pyrimidine derivatives?

Level: Basic
Methodological Answer:

  • 1H NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at position 1 or phenyl substituents). For example, methyl protons typically appear as singlets near δ 2.5–3.0 ppm, while aromatic protons show splitting patterns in δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF. A C18 column (100×4 mm) with a 25-min analysis cycle is commonly used .
  • Chromatography : HPLC or column chromatography validates purity (>95% by area normalization) .

How can computational methods optimize the synthesis of pyrido[2,3-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict favorable pathways .
  • Data-Driven Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions, reducing trial-and-error approaches .
  • Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40–60% .

How should researchers evaluate and address contradictions in antimicrobial activity data?

Level: Advanced
Methodological Answer:

  • Standardized Assays : Use reference drugs (e.g., Metronidazole, Streptomycin) as positive controls in disk diffusion or MIC assays. For example, derivatives with thiazole substituents showed superior activity against Staphylococcus aureus compared to oxadiazole analogs .
  • Data Normalization : Account for variables like bacterial strain variability or solvent effects (e.g., DMSO cytotoxicity).
  • Structure-Activity Relationship (SAR) : Compare substituent effects. Thiazole-containing derivatives exhibit enhanced activity due to improved membrane penetration .

Q. Table 2: Antimicrobial Activity of Select Derivatives

Derivative SubstituentS. aureus Inhibition (mm)Reference Drug (mm)
2-Methylthiazole-4-yl18 ± 1.2Metronidazole: 12 ± 0.8
5-Phenyl-1,3,4-oxadiazole14 ± 0.9Streptomycin: 16 ± 1.1

What strategies enhance the biological activity of pyrido[2,3-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Heterocyclic Substituents : Introduce thiazole or oxadiazole rings at position 6 to improve lipophilicity and target binding .
  • Alkylation : 1-Benzyl or 1-chloroacetamide groups enhance solubility and bioavailability .
  • Enzymatic Targeting : Modify the 5-amino group to mimic ATP-binding motifs for kinase inhibition (e.g., replacing NH₂ with bulky aryl groups) .

How do researchers confirm purity and identity of synthesized derivatives?

Level: Basic
Methodological Answer:

  • HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/water) to achieve >95% purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

How can contradictions in biological activity between analogs be resolved?

Level: Advanced
Methodological Answer:

  • Meta-Analysis : Compare substituent electronic effects (e.g., electron-withdrawing groups reduce nucleophilic reactivity).
  • Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., S. aureus gyrase) .
  • Dose-Response Curves : Validate activity trends across multiple concentrations to rule out assay artifacts .

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